molecular formula C13H10FNO B6357917 2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol CAS No. 25059-49-8

2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol

Cat. No.: B6357917
CAS No.: 25059-49-8
M. Wt: 215.22 g/mol
InChI Key: ZUHWLAWLODQICJ-UHFFFAOYSA-N
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Description

2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol is a Schiff base synthesized via condensation of salicylaldehyde (2-hydroxybenzaldehyde) with 3-fluoroaniline. The E-configuration of the imine bond (C=N) is stabilized by an intramolecular hydrogen bond between the phenolic -OH and the adjacent imine nitrogen. This compound belongs to a class of molecules with diverse applications in coordination chemistry, materials science, and medicinal research due to their tunable electronic properties and biological activity .

Properties

IUPAC Name

2-[(3-fluorophenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-11-5-3-6-12(8-11)15-9-10-4-1-2-7-13(10)16/h1-9,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHWLAWLODQICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC(=CC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25059-49-8
Record name 3-FLUORO-N-(2-HYDROXYBENZYLIDENE)ANILINE
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Preparation Methods

Reaction Conditions

  • Molar ratio : 1:1 salicylaldehyde to 3-fluoroaniline

  • Solvent : Ethanol (50 mL per 5.0 g of 3-fluoroaniline)

  • Temperature : Reflux (~78°C)

  • Duration : 2 hours

  • Workup : Cooling, water addition, filtration, and vacuum drying

Key Data:

ParameterValue
Yield62%
Purity (post-recrystallization)>95% (by NMR)
Reaction Scale0.045 mol of 3-fluoroaniline

The reaction mechanism follows typical Schiff base formation, where the aldehyde carbonyl reacts with the amine’s lone pair, eliminating water (Figure 1). The E-configuration of the imine bond is favored due to steric and electronic factors.

Microwave-Assisted Synthesis in Aqueous Media

To address environmental concerns, microwave irradiation in water has been explored as a green alternative. This method, adapted from, demonstrates significant improvements:

Optimized Protocol

  • Reactants : Equimolar salicylaldehyde and 3-fluoroaniline

  • Solvent : Water (10 mL per 0.004 mol)

  • Microwave Power : 300 W

  • Irradiation Time : 5–10 minutes

  • Cooling : Immediate crystallization upon cooling

Comparative Performance:

MethodYieldTimePurity
Conventional62%2 h + 20 h95%
Microwave89%10 min98%

Microwave irradiation enhances reaction efficiency by enabling rapid, uniform heating, reducing side products like hydrolyzed imines.

MetricValueSource (Analogous System)
Yield70–85%
Reaction Completion>90% (by TLC)

Mechanochemical methods reduce energy consumption and are scalable for industrial applications.

Characterization and Quality Control

Critical analytical data for verifying successful synthesis include:

Spectral Signatures:

  • IR (KBr) :

    • 1622 cm⁻¹ (C=N stretch)

    • 1282 cm⁻¹ (C-O phenolic)

    • Absence of ~1700 cm⁻¹ (confirms aldehyde conversion)

  • ¹H NMR (CDCl₃) :

    • δ 8.59 (s, 1H, CH=N)

    • δ 6.94–7.38 (m, 8H, aromatic)

    • δ 5.20 (s, 1H, OH, exchangeable)

  • Mass Spec :

    • m/z 215.22 [M+H]⁺ (calc. 215.22)

Industrial-Scale Considerations

For bulk production, the following parameters are critical:

FactorOptimization Strategy
Catalyst0.5% p-toluenesulfonic acid (reduces time to 45 min)
Solvent RecoveryEthanol distillation (90% recovery)
Waste ManagementNeutralization of aqueous waste (pH 7)

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Reactions

This compound is synthesized through the condensation of 3-fluoroaniline with salicylaldehyde. The presence of the fluorine atom significantly influences its reactivity and stability, making it a valuable ligand in coordination chemistry.

Common Reactions

  • Oxidation : Can be oxidized to form quinone derivatives.
  • Reduction : The imine group can be reduced to an amine.
  • Substitution : The phenolic hydroxyl group can undergo substitution to form ethers or esters.

Chemistry

  • Coordination Chemistry : Used as a ligand for metal ions, facilitating various catalytic processes.
  • Catalysis : Investigated for its role in promoting chemical reactions through metal complexes.

Biology

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, impacting biochemical pathways.
  • Protein Interactions : Its imine group allows for interactions with nucleophilic sites on proteins, potentially altering their function.

Medicine

  • Antibacterial Properties : Research indicates effectiveness against various bacterial strains.
  • Antifungal Activity : Demonstrated potential in inhibiting fungal growth.
  • Antioxidant Effects : Exhibits properties that combat oxidative stress.

Industry

  • Material Synthesis : Utilized in the development of advanced materials and polymers due to its chemical stability and reactivity.

The biological activity of 2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol is significant, particularly in medicinal chemistry. Its structure allows it to exhibit various pharmacological effects, including:

  • Antioxidant Activity : Schiff bases like this compound have been shown to possess strong antioxidant properties, which are crucial for preventing cellular damage.
  • Antimicrobial Activity : Studies indicate that it exhibits substantial antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, research published by GSC Biological and Pharmaceutical Sciences confirmed these findings with quantitative assessments of its efficacy against specific pathogens.
  • Anticancer Properties : Investigations into iridium(III) complexes derived from Schiff bases have shown superior antiproliferative activity against cancer cell lines such as DU-145 prostate carcinoma cells.

Antioxidant Study

A study by Ohyla A. EL-Gammal et al. demonstrated that Schiff base ligands with specific substituents exhibited enhanced antioxidant activity compared to standard references. This suggests potential applications in formulations aimed at reducing oxidative stress.

Antimicrobial Assessment

Research conducted by GSC Biological and Pharmaceutical Sciences indicated that Schiff bases derived from phenolic compounds showed significant antimicrobial activity. The study highlighted the potential of this compound as a candidate for developing new antibacterial agents.

Anticancer Evaluation

Recent investigations into iridium(III) complexes derived from Schiff bases demonstrated superior antiproliferative activity against DU-145 prostate carcinoma cells compared to traditional agents. This opens avenues for further research into its application in cancer therapy.

Mechanism of Action

The mechanism of action of 2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can alter the activity of metalloenzymes. Additionally, its imine group can interact with nucleophilic sites on proteins, affecting their function.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Schiff bases derived from salicylaldehyde and substituted anilines exhibit significant variations in properties based on substituent type and position. Key analogs include:

Trifluoromethyl-Substituted Derivatives
  • (E)-2-methoxy-4-(((2-(trifluoromethyl)phenyl)imino)methyl)phenol (SB-1) and (E)-2-methoxy-5-(((2-(trifluoromethyl)phenyl)imino)methyl)phenol (SB-2) (): The trifluoromethyl (-CF₃) group enhances lipophilicity and electron-withdrawing effects compared to -F. SB-1 and SB-2 show distinct regiochemistry (4- vs. 5-methoxy), influencing hydrogen bonding and melting points (134–138°C for SB-1 vs. unreported for SB-2) .
Nitro-Substituted Derivatives
  • 2-[[(4-hydroxy-2-nitrophenyl)imino]methyl]phenol (PC12) and 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]phenol (PC13) (): The nitro (-NO₂) group provides stronger electron-withdrawing effects than -F, altering redox properties and biological activity (e.g., ATP synthase inhibition) .
Halogen-Substituted Derivatives
  • 4-Fluoro-2-[(3-methylphenyl)iminomethyl]phenol (): Fluorine at the 4-position (vs.
  • 2-{(E)-[(4-Chlorophenyl)imino]methyl}phenol (): Chlorine’s larger atomic radius and polarizability compared to fluorine may increase antioxidant activity in metal complexes .

Physical and Spectral Properties

Compound Substituent(s) Melting Point (°C) Yield (%) Notable Features Reference
2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol 3-F, -OH (ortho) Not reported Not reported Intramolecular H-bond (O–H⋯N) Target
SB-1 2-CF₃, 4-OCH₃ 134–138 75 (method A) Higher lipophilicity
SB-2 2-CF₃, 5-OCH₃ Not reported 67 Regiochemical isomer of SB-1
2-{(E)-[2-Hydroxyphenyl)imino]methyl}phenol -OH (ortho) Not reported Not reported Stronger H-bonding, planar structure
5S1 (Schiff base with ethoxy) 3-OCH₂CH₃, 4-Cl Not reported Not reported DFT studies show low HOMO-LUMO gap

Theoretical and Crystallographic Insights

  • DFT Studies : Ethoxy-substituted Schiff bases (e.g., 5S1) exhibit low HOMO-LUMO gaps (~3.5 eV), indicating high reactivity and charge transfer efficiency .
  • Crystal Packing : Fluorine’s electronegativity in 4-fluoro analogs () promotes C–H⋯F interactions, stabilizing crystal lattices . Intramolecular H-bonding in salicylaldehyde-derived Schiff bases () enforces planarity, critical for π-π stacking in materials science .

Biological Activity

2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol, a Schiff base compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its antioxidant, antimicrobial, and anticancer properties, supported by various studies and data tables.

Overview of Schiff Bases

Schiff bases are formed through the condensation of primary amines with carbonyl compounds. They exhibit a range of biological activities including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects. The structure of this compound allows it to participate in various biochemical interactions, making it a subject of interest for pharmacological applications.

Antioxidant Activity

The antioxidant activity of this compound has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This method assesses the ability of compounds to donate hydrogen atoms or electrons to neutralize free radicals.

Key Findings:

  • The compound demonstrated significant antioxidant activity with an IC50 value comparable to standard antioxidants like gallic acid.
  • Structural modifications, such as the presence of electron-donating groups in the phenolic ring, enhance radical stabilization and scavenging efficiency .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compound15.4
Gallic Acid23.46
Ketoprofen18.85

Antimicrobial Activity

The antimicrobial potential of this compound has been assessed against various bacterial strains. Studies indicate that Schiff bases can exhibit significant antibacterial and antifungal properties.

Key Findings:

  • The compound showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.
  • It also displayed antifungal activity against Candida albicans and Aspergillus niger.

Table 2: Antimicrobial Activity Data

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus75
Bacillus subtilis100
Candida albicans125

Anticancer Activity

Recent studies have explored the anticancer properties of Schiff bases including this compound. These compounds have shown potential in inhibiting cancer cell proliferation.

Key Findings:

  • The compound exhibited significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and H460 (lung cancer).
  • IC50 values for these cell lines were reported to be lower than those for conventional chemotherapeutics like cisplatin.

Table 3: Anticancer Activity Results

Cell LineIC50 (µM)Reference
MCF-720
H46025
DU-145>100

Case Studies

  • Antioxidant Study : A study conducted by Ohyla A. EL-Gammal et al. highlighted that Schiff base ligands with specific substituents exhibited enhanced antioxidant activity compared to standard references .
  • Antimicrobial Assessment : Research by GSC Biological and Pharmaceutical Sciences indicated that Schiff bases derived from phenolic compounds showed substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Evaluation : A recent investigation into iridium(III) complexes derived from Schiff bases demonstrated superior antiproliferative activity against DU-145 prostate carcinoma cells compared to traditional agents .

Q & A

Q. What are the recommended synthetic methodologies for 2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol, and how can reaction conditions be optimized?

The compound is synthesized via a condensation reaction between 3-fluorophenylamine and 2-hydroxybenzaldehyde derivatives. Key steps include:

  • Solvent selection : Methanol or ethanol are commonly used due to their polarity, which facilitates imine formation .
  • Catalysis : Acidic catalysts (e.g., glacial acetic acid) are employed to protonate the amine, enhancing nucleophilicity .
  • Temperature : Reactions are typically refluxed (60–80°C) for 6–12 hours to achieve high yields (>80%) .
    Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (1:1 aldehyde:amine) to minimize side products like unreacted aldehydes.

Q. How can spectroscopic techniques confirm the structural integrity of this Schiff base?

  • FTIR : The azomethine (-CH=N-) stretching vibration appears at ~1600–1620 cm⁻¹. The absence of primary amine (-NH₂) peaks (~3300 cm⁻¹) confirms complete condensation .
  • NMR :
    • ¹H NMR : The imine proton (H-C=N) resonates at δ 8.3–8.5 ppm as a singlet. Aromatic protons from the phenol and 3-fluorophenyl groups show splitting patterns consistent with substituent positions .
    • ¹³C NMR : The imine carbon appears at ~160–165 ppm, while the phenolic oxygen’s electron-withdrawing effect shifts adjacent carbons downfield .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the theoretical molecular weight (e.g., 229.22 g/mol for C₁₃H₁₀FNO).

Q. What crystallographic parameters are critical for resolving the compound’s structure via X-ray diffraction?

  • Space group and unit cell dimensions : Monoclinic systems (e.g., P2₁/c) are common. For example, a unit cell with parameters a = 7.8 Å, b = 10.2 Å, c = 12.5 Å, and β = 105° has been reported for analogous Schiff bases .
  • Torsion angles : The E-configuration of the imine group is confirmed by a torsion angle of ~178° between C=N-C-C atoms .
  • Hydrogen bonding : Intramolecular O-H···N bonds stabilize the planar structure, with bond lengths of ~2.6 Å .

Advanced Research Questions

Q. How does this Schiff base perform as a ligand in transition-metal complexes, and what catalytic applications exist?

The compound acts as a bidentate O,N-donor ligand, forming stable complexes with Pd(II), Cu(II), and Zn(II):

  • Coordination geometry : Square-planar (Pd) or octahedral (Zn) geometries are typical. For Pd complexes, bond lengths of Pd-N (~1.95 Å) and Pd-O (~2.02 Å) are critical for catalytic activity in cross-coupling reactions .
  • Catalytic efficiency : Pd(II) complexes show high turnover numbers (>10³) in Suzuki-Miyaura couplings, attributed to electron-withdrawing fluorine enhancing electrophilicity at the metal center .

Q. What mechanisms explain its corrosion inhibition efficacy in acidic environments?

  • Adsorption behavior : The compound chemisorbs onto mild steel via the imine nitrogen and phenolic oxygen, forming a protective layer. Adsorption follows the Langmuir isotherm, with free energy (ΔG°ads) values < -30 kJ/mol indicating physisorption-dominated processes .
  • Electrochemical studies : Electrochemical impedance spectroscopy (EIS) reveals a charge-transfer resistance increase (>90% inhibition efficiency at 1 mM concentration in 1M HCl) .
  • Substituent effects : The 3-fluoro group enhances electron density at the imine group, improving adsorption strength compared to non-fluorinated analogs .

Q. What computational methods are employed to model its electronic structure and reactivity?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict frontier molecular orbitals. The HOMO localizes on the imine and phenol moieties, indicating nucleophilic sites .
  • Molecular dynamics (MD) : Simulate adsorption on Fe(110) surfaces to validate experimental corrosion inhibition data .
  • Docking studies : Investigate interactions with bacterial enzymes (e.g., Staphylococcus aureus dihydrofolate reductase) to rationalize antimicrobial activity .

Q. How do structural modifications influence its photophysical properties?

  • Extended conjugation : Substituting the phenol ring with electron-donating groups (e.g., -OCH₃) red-shifts fluorescence emission (e.g., from 450 nm to 520 nm) by enhancing π-π* transitions .
  • Metal complexation : Zn(II) complexes exhibit ligand-centered emission with quantum yields (Φ) up to 0.45, attributed to rigidochromism from metal coordination .

Q. What contradictions exist in reported data, and how can they be resolved?

  • Solubility discrepancies : Some studies report methanol solubility, while others note limited solubility. This may arise from crystallinity variations; recrystallization from DMF/water improves reproducibility .
  • Biological activity : Antimicrobial efficacy varies with bacterial strains (e.g., higher activity against S. aureus than E. coli). Standardized MIC assays under consistent pH and temperature conditions are recommended .

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